![molecular formula C16H25N5O2 B6021371 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine, also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by SmithKline Beecham Pharmaceuticals and has since been used in various studies to understand the mechanism of action of different cellular processes.
作用机制
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine inhibits the TGF-β signaling pathway by specifically targeting the TGF-β type I receptor (TβRI). It binds to the ATP-binding pocket of TβRI, preventing the activation of downstream signaling pathways. This leads to the inhibition of TGF-β-induced responses, including cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells, induces apoptosis in cancer cells, and reduces tumor growth in animal models. It also promotes the differentiation of stem cells into specific cell types and enhances the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In addition, it has been shown to have anti-inflammatory effects and reduce fibrosis in animal models.
实验室实验的优点和局限性
The advantages of using 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine in lab experiments include its specificity for TβRI, its ability to inhibit the TGF-β signaling pathway, and its wide range of applications in different fields of research. However, there are also limitations to its use, including its potential off-target effects and the need for optimization of dosage and treatment duration.
未来方向
There are many future directions for the use of 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine in scientific research. One direction is the development of more potent and selective inhibitors of TβRI. Another direction is the investigation of the role of TGF-β signaling in various diseases, including cancer, fibrosis, and autoimmune disorders. In addition, the use of this compound in combination with other drugs or therapies could enhance its therapeutic potential. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in scientific research.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research to understand the mechanism of action of different cellular processes. Its inhibition of the TGF-β signaling pathway has therapeutic potential in various diseases, including cancer and fibrosis. While there are advantages and limitations to its use, there are also many future directions for its application in scientific research.
合成方法
The synthesis method of 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine involves the reaction of 4-morpholineethanol with 4,6-dichloro-2-(propylthio)pyrimidine to give 4-(4,6-dichloro-2-(propylthio)pyrimidin-5-yl)morpholine. This intermediate is then reacted with isobutyryl chloride in the presence of triethylamine to give this compound. The final product is obtained by purification through column chromatography.
科学研究应用
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been used in various scientific research applications, including cancer research, stem cell research, and developmental biology. It has been found to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer and fibrosis.
属性
IUPAC Name |
2-methyl-1-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-13(2)16(22)21-5-3-19(4-6-21)14-11-15(18-12-17-14)20-7-9-23-10-8-20/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZDXHIUFKJLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

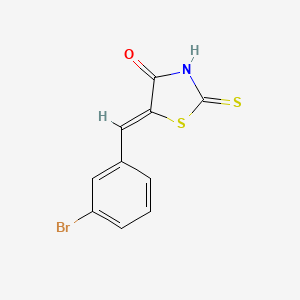
![2-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6021294.png)
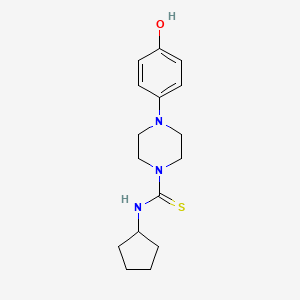
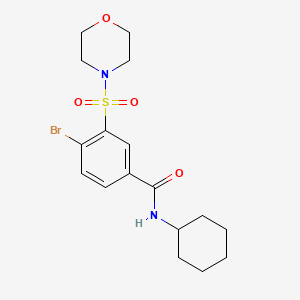
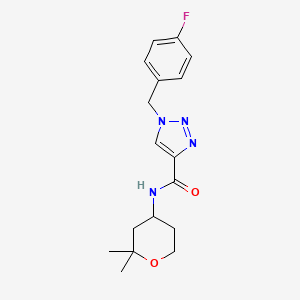
![ethyl [(5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B6021316.png)
![1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6021322.png)
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6021328.png)
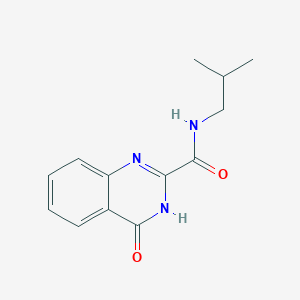
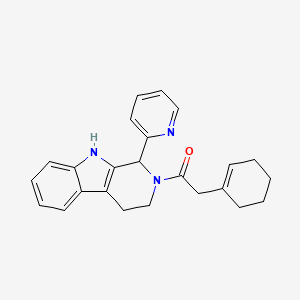

![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)
![2-{[3-(anilinosulfonyl)-4-bromobenzoyl]amino}benzoic acid](/img/structure/B6021378.png)
![3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6021382.png)